![molecular formula C18H18FN3O3 B2685315 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034299-51-7](/img/structure/B2685315.png)
3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide” is an organic compound. It is characterized by a benzamide core structure with a fluoro and a methoxy group attached to the benzene ring . The compound also contains a pyridin-3-yl group and a 2-oxopyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide core with various functional groups attached. The 3-fluoro-4-methoxy groups are attached to the benzene ring of the benzamide core . Additionally, the compound contains a pyridin-3-yl group and a 2-oxopyrrolidin-1-yl group .Scientific Research Applications
Medicinal Chemistry and Drug Design
The pyrrolidine ring within this compound serves as a versatile scaffold for drug discovery. Medicinal chemists widely use nitrogen heterocycles like pyrrolidine to create compounds for treating human diseases . Key features include:
IRAK4 Inhibition
The compound’s three-dimensional topology can be leveraged for fragment-based drug design. Specifically, it may engage the active site of IRAK4, leading to potential inhibitors with nanomolar potency in cellular assays .
Anticancer Research
While not directly studied for this compound, related quinoxalines have shown promise in anticancer research. The 3-fluoro and 4-methoxy substituents could influence its biological activity .
Suzuki–Miyaura Coupling
Boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. Although not explicitly mentioned for this compound, understanding its reactivity with boron-based reagents could be relevant .
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-5-4-13(8-15(16)19)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRDVYXHHRSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide |
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